molecular formula C10H10FNO3 B8316437 3-(3-Fluorophenylamino)-2-methyl-3-oxopropanoic acid

3-(3-Fluorophenylamino)-2-methyl-3-oxopropanoic acid

Cat. No. B8316437
M. Wt: 211.19 g/mol
InChI Key: ACYFREGXVWTRBW-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

Prepared according to Procedure B using ethyl 3-(3-fluorophenylamino)-2-methyl-3-oxopropanoate (21.0 g, 87.8 mmol) in THF (80 mL) to give 3-(3-fluorophenylamino)-2-methyl-3-oxopropanoic acid as a white solid. Mass Spectrum (ESI) m/e=212.1 (M+1).
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:17])[CH:10]([CH3:16])[C:11]([O:13]CC)=[O:12])[CH:5]=[CH:6][CH:7]=1>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:17])[CH:10]([CH3:16])[C:11]([OH:13])=[O:12])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
FC=1C=C(C=CC1)NC(C(C(=O)OCC)C)=O
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)NC(C(C(=O)O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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